6-Bromo-3-methylisochroman-1-one
Description
6-Bromo-3-methylisochroman-1-one is a substituted isochromanone derivative characterized by a bromine atom at the 6-position and a methyl group at the 3-position of the isochromanone scaffold. Isochromanones are bicyclic compounds consisting of a benzene ring fused to a γ-lactone, making them structurally distinct from simpler lactones or coumarins. The methyl group at the 3-position may influence solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C10H9BrO2 |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
6-bromo-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H9BrO2/c1-6-4-7-5-8(11)2-3-9(7)10(12)13-6/h2-3,5-6H,4H2,1H3 |
InChI Key |
FQXNEJZEPHQHEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2)Br)C(=O)O1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-Bromo-3-methylisochroman-1-one with structurally related compounds from the Biopharmacule Speciality Chemicals catalog and other literature.
Key Observations:
Substituent Position and Reactivity: The 6-bromo substitution is common across multiple compounds (e.g., 6-Bromo-4-Isochromanone vs. This compound), but its position relative to other groups (e.g., methyl or keto) alters electronic effects. Bromine at the 6-position in isochromanones may direct electrophilic substitution reactions to the 5- or 7-positions .
Functional Group Diversity: Compounds like 6-Bromo-4-hydroxycoumarin incorporate hydroxyl groups, enabling hydrogen bonding and metal coordination, which are absent in the target compound. 6-Bromo-4-chloroquinoline-3-carbaldehyde features a reactive aldehyde group, offering distinct synthetic pathways compared to the lactone-based isochromanones.
The methyl group in the target compound might enhance membrane permeability, a critical factor in drug design .
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